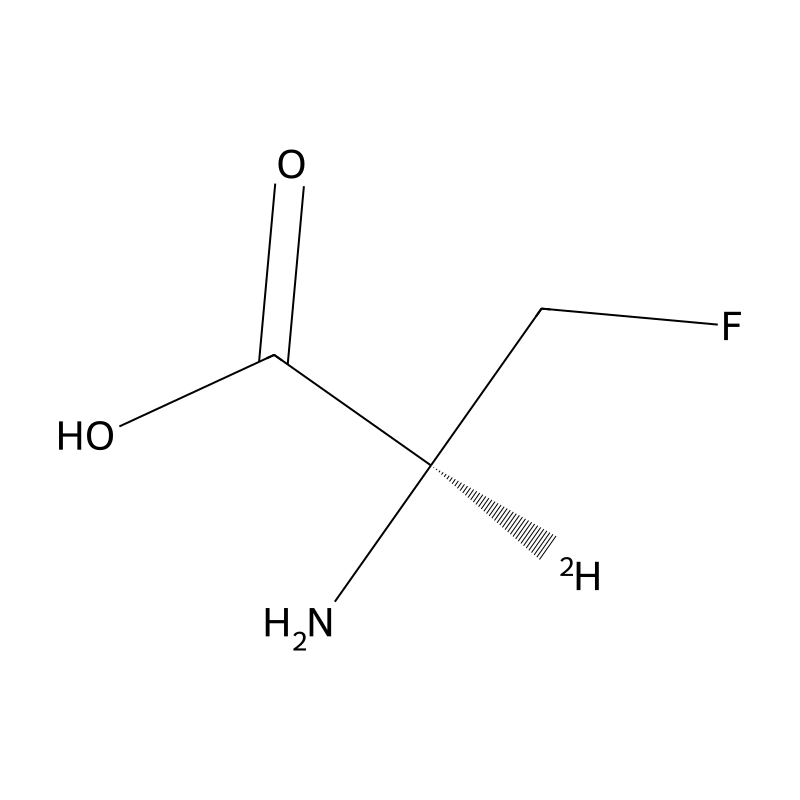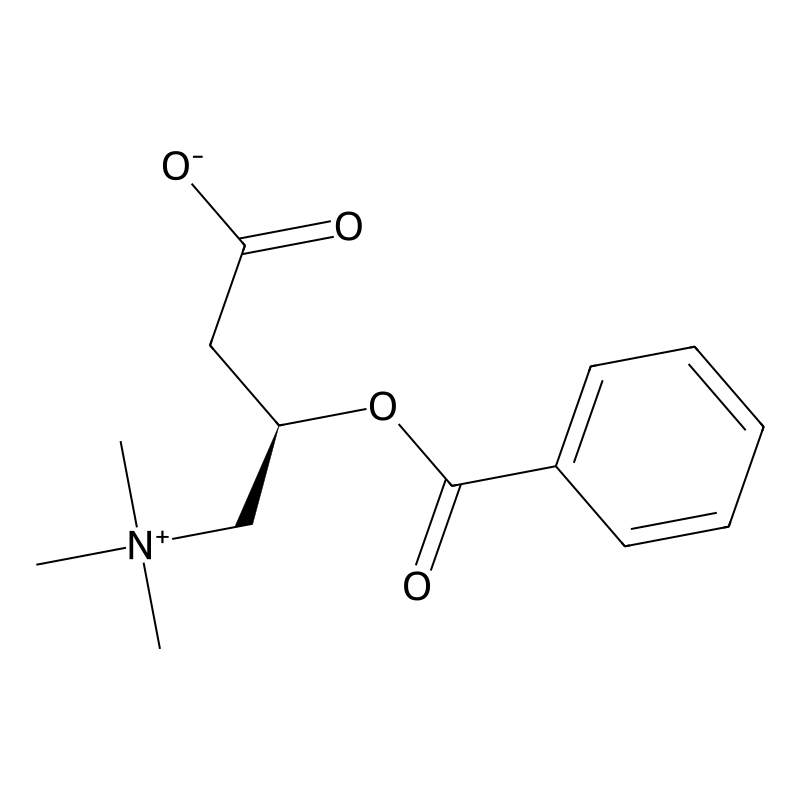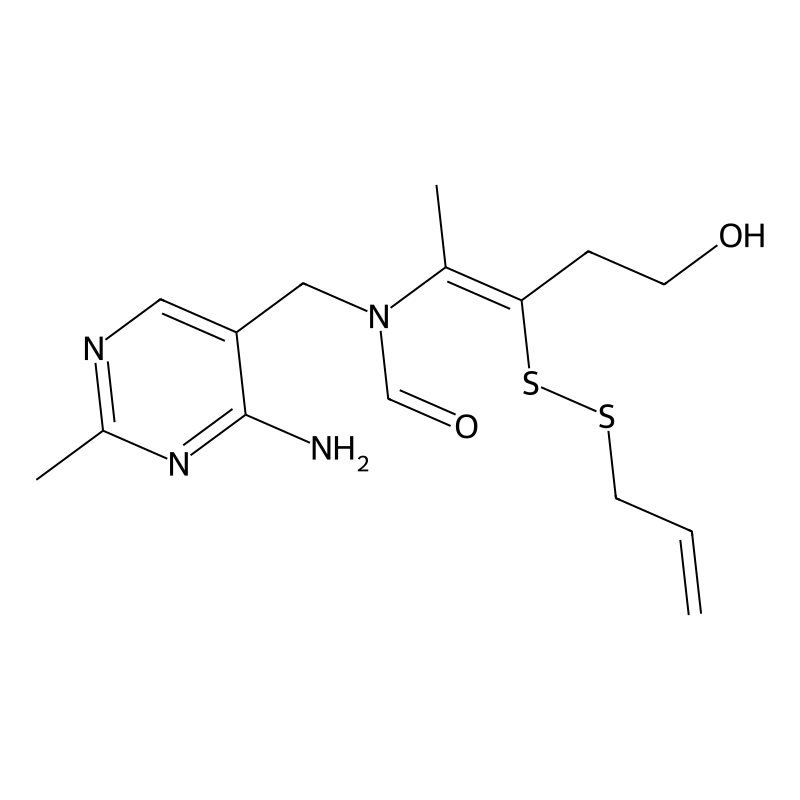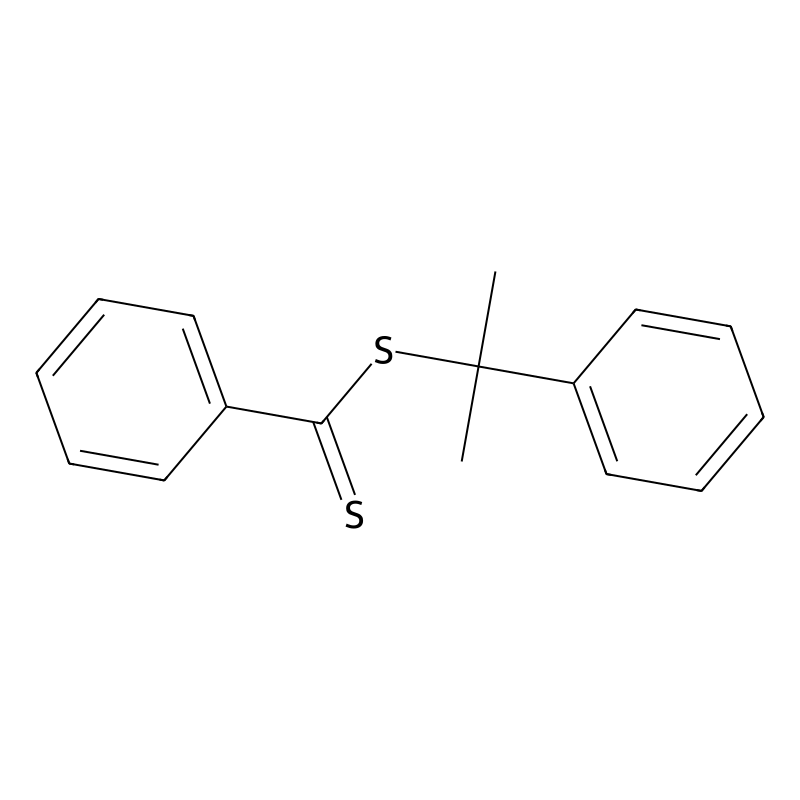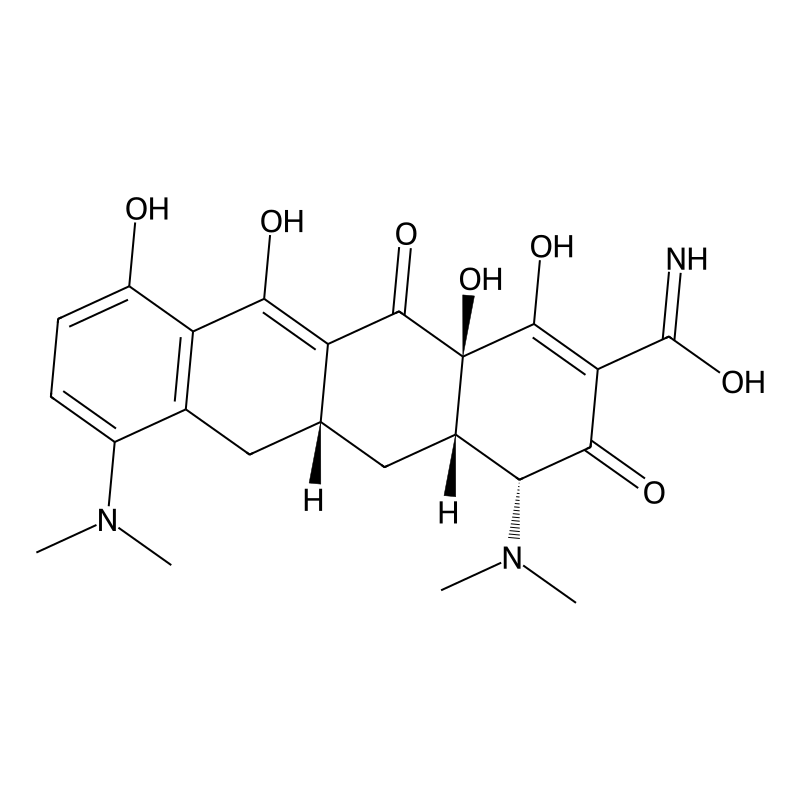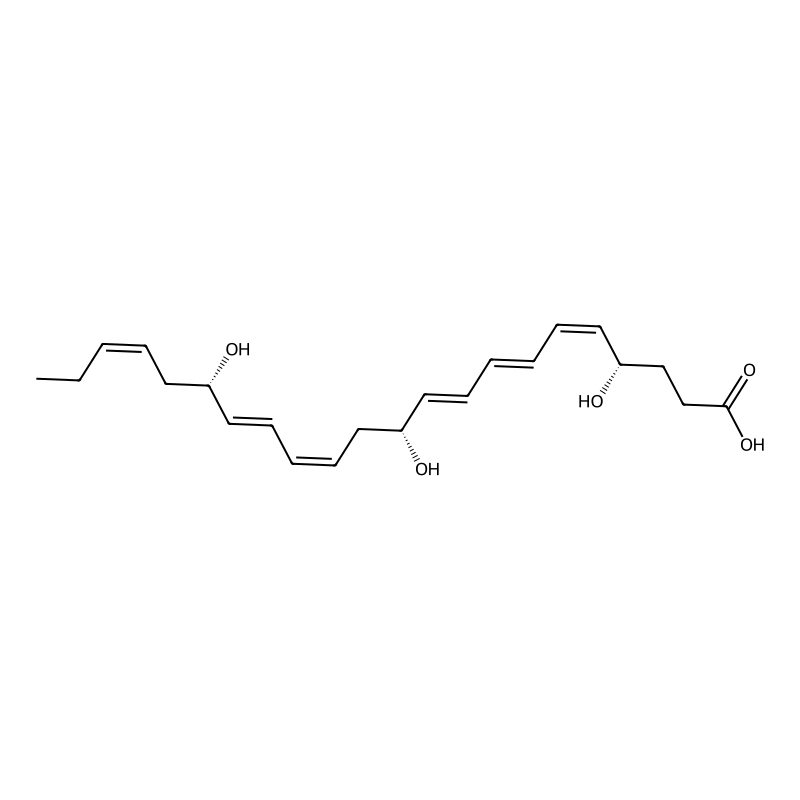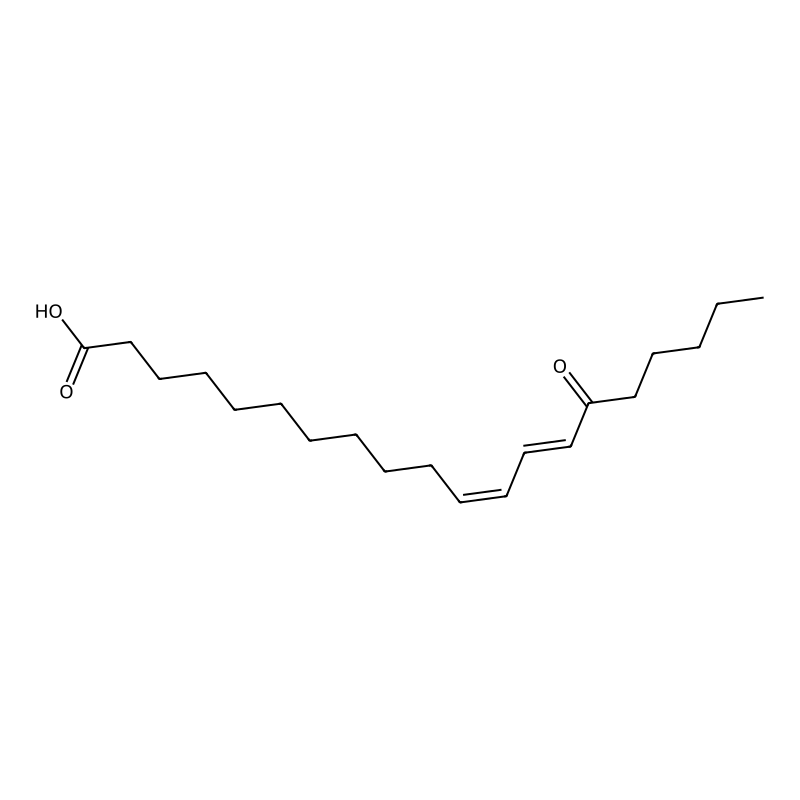(2,5-Dimethylthiophen-3-yl)(phenyl)methanone
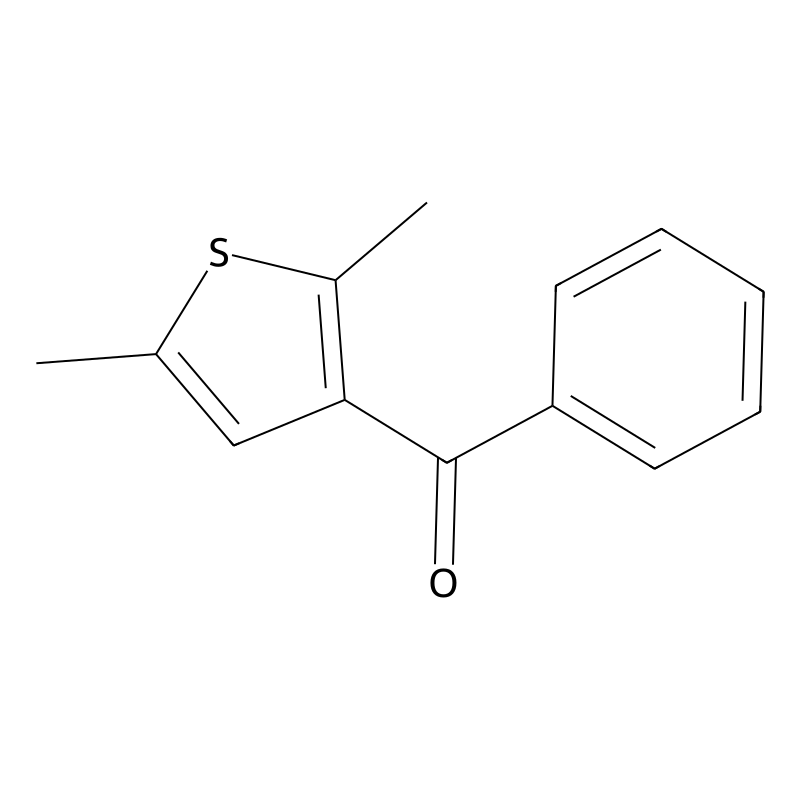
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
(2,5-Dimethylthiophen-3-yl)(phenyl)methanone is an organic compound with the molecular formula C₁₃H₁₂OS and a molecular weight of approximately 216.3 g/mol. It features a thiophene ring substituted at the 2 and 5 positions with methyl groups, and at the 3 position, it is linked to a phenyl group via a carbonyl (ketone) functional group. The compound is characterized by its yellow crystalline solid form, which has distinct physical properties including a melting point range that varies slightly depending on purity and sample conditions .
The reactivity of (2,5-Dimethylthiophen-3-yl)(phenyl)methanone can be attributed to its functional groups. The carbonyl group makes it susceptible to nucleophilic attack, allowing for various reactions such as:
- Nucleophilic Addition: The carbonyl carbon can react with nucleophiles to form alcohols or other derivatives.
- Condensation Reactions: It can participate in condensation reactions with amines or alcohols, leading to the formation of imines or ethers.
- Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
These reactions are fundamental in organic synthesis and can lead to the formation of more complex molecules.
Synthesis of (2,5-Dimethylthiophen-3-yl)(phenyl)methanone can be achieved through several methods:
- Friedel-Crafts Acylation: This method involves the acylation of a thiophene derivative using acyl chlorides in the presence of a Lewis acid catalyst (e.g., aluminum chloride).
- Methylation Reactions: Starting from thiophene, methylation can be performed using methyl iodide or dimethyl sulfate under basic conditions to introduce methyl groups at the 2 and 5 positions.
- Direct Coupling Reactions: Utilizing coupling agents or cross-coupling techniques such as Suzuki or Heck reactions can also yield this compound from suitable precursors.
The choice of method depends on the desired yield, purity, and available starting materials.
(2,5-Dimethylthiophen-3-yl)(phenyl)methanone finds applications in various fields:
- Organic Synthesis: It serves as an intermediate for synthesizing more complex organic compounds.
- Material Science: Its unique electronic properties make it suitable for use in organic electronics and photovoltaics.
- Pharmaceutical Development: Potential derivatives could lead to new therapeutic agents due to their biological activities.
The versatility of this compound highlights its importance in both academic research and industrial applications.
Interaction studies involving (2,5-Dimethylthiophen-3-yl)(phenyl)methanone focus on its behavior in biological systems and its interactions with other chemical entities. These studies may include:
- Protein Binding Studies: Understanding how this compound interacts with specific proteins can inform its potential therapeutic uses.
- Drug Metabolism Studies: Investigating how this compound is metabolized in vivo helps predict its pharmacokinetics and toxicity.
Such studies are crucial for assessing the safety and efficacy of compounds intended for pharmaceutical use.
Several compounds share structural similarities with (2,5-Dimethylthiophen-3-yl)(phenyl)methanone. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| (2,5-Dimethylthiophen-3-yl)(4-(trifluoromethyl)phenyl)methanone | structure | Contains trifluoromethyl group enhancing lipophilicity |
| Benzoylthiophene | structure | Lacks methyl substitutions; simpler structure |
| Thiophenecarboxylic Acid Derivatives | Varies | Carboxylic acid functionality alters reactivity |
The uniqueness of (2,5-Dimethylthiophen-3-yl)(phenyl)methanone lies in its specific combination of methyl substitutions on the thiophene ring and the phenyl ketone linkage, which may influence both its chemical reactivity and biological activity compared to these similar compounds.

